methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) for the Paal–Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Advanced techniques and equipment are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets METHYL 2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C28H26N2O3S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O3S/c1-16(2)17-11-13-18(14-12-17)23-15-21(19-7-4-5-9-22(19)29-23)26(31)30-27-25(28(32)33-3)20-8-6-10-24(20)34-27/h4-5,7,9,11-16H,6,8,10H2,1-3H3,(H,30,31) |
InChI Key |
DETIYGQUQNVZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC |
Origin of Product |
United States |
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